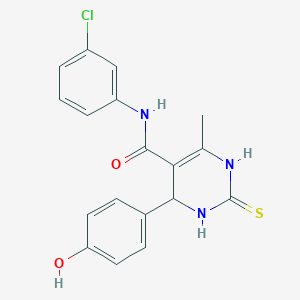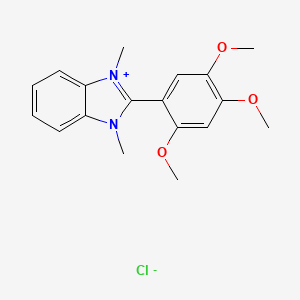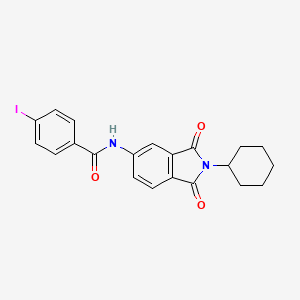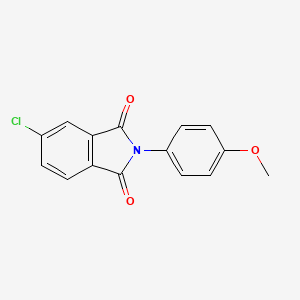
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, also known as TMA-2, is a psychoactive substance belonging to the family of phenethylamines. It is a potent hallucinogen and has been the subject of scientific research for its potential therapeutic applications.
作用机制
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine acts primarily as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The exact mechanism of action of (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to modulate the activity of the default mode network in the brain, which is involved in self-referential thinking and emotional processing.
Biochemical and Physiological Effects
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine induces a range of psychedelic effects, including altered perception, thought, and mood. It can also cause physical effects such as dilated pupils, increased heart rate and blood pressure, and tremors. (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has been shown to increase brain activity in regions associated with visual processing and emotional regulation, as well as to enhance connectivity between different brain networks.
实验室实验的优点和局限性
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has several advantages for use in lab experiments, including its potent and selective pharmacological effects, its long duration of action, and its potential therapeutic applications. However, it also has several limitations, including its illegal status in many countries, its potential for abuse and adverse effects, and the need for careful dosing and monitoring.
未来方向
There are several potential future directions for research on (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine. These include further investigation of its therapeutic potential, particularly in the treatment of depression, anxiety, and PTSD. There is also a need for more studies on its mechanism of action and its effects on brain function and connectivity. Additionally, there is a need for more research on the safety and efficacy of (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, as well as its potential for abuse and addiction. Finally, there is a need for the development of new synthetic methods for (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine that are more efficient and scalable.
合成方法
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine can be synthesized through several methods, including the reduction of 3,4,5-trimethoxyphenylacetone with aluminum amalgam or sodium borohydride, or the condensation of 2-methylbenzaldehyde with 3,4,5-trimethoxybenzylamine in the presence of a reducing agent. The purity and yield of (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine can be improved through recrystallization and chromatography techniques.
科学研究应用
(2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a rapid onset of action and a long duration of effects, making it a promising candidate for psychedelic-assisted therapy. (2-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
属性
IUPAC Name |
1-(2-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-7-5-6-8-15(13)12-19-11-14-9-16(20-2)18(22-4)17(10-14)21-3/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHMBRTYPFFTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B5233151.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5233157.png)

![(1H-benzimidazol-2-ylmethyl){[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5233182.png)
![3-(3,4-dimethoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233184.png)
![11-(4-bromophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233192.png)



![6-(2-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5233213.png)
![methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5233220.png)

![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5233237.png)
